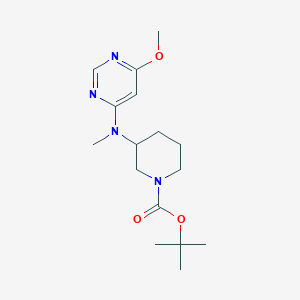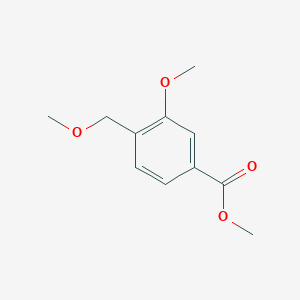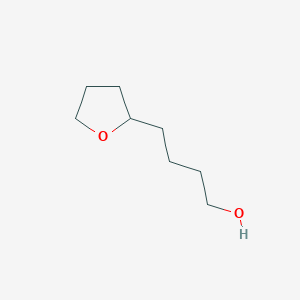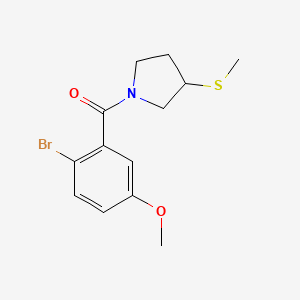
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a naphthyridinone core, which is a bicyclic system consisting of two condensed pyridine rings. This core is substituted with a 3-chlorobenzoyl group and a phenylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the naphthyridinone core, with the 3-chlorobenzoyl and phenylacetamide groups attached at specific positions. The presence of the carbonyl groups in the benzoyl and acetamide groups, as well as the nitrogen atoms in the naphthyridinone core, would likely result in a highly conjugated system, potentially leading to interesting electronic and optical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl groups in the benzoyl and acetamide groups could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups and a highly conjugated system could impact properties such as solubility, melting point, and absorption spectra .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Synthesis of Antibacterial Agents : Derivatives of 1,8-naphthyridine, a related compound, have been synthesized and shown to exhibit significant antibacterial activity. This includes derivatives synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, which are closely related to the compound (Ramalingam et al., 2019).
Novel Antimicrobial Agents : Synthesis of novel 1,8-naphthyridine derivatives has demonstrated potential antimicrobial properties. These derivatives are structurally related to the compound of interest, suggesting possible applications in this area (Karabasanagouda & Adhikari, 2006).
Anti-inflammatory and Anticancer Potential
- Anti-inflammatory and Anticancer Properties : A derivative of 1,8-naphthyridine-3-carboxamide, which shares structural similarities with the compound , has been found to possess anti-inflammatory and anticancer properties. This suggests a potential application for the compound in both anti-inflammatory and anticancer treatments (Madaan et al., 2013).
Inhibition of Efflux Resistance Mechanisms
- Efflux Pump Inhibition in Multiresistant Bacteria : Research on 1,8-naphthyridine sulfonamides indicates a potential inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This could be a relevant application for the compound, considering its structural similarity (Oliveira-Tintino et al., 2020).
Wirkmechanismus
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug molecule, its mechanism of action would depend on its specific interactions with biological targets in the body.
Eigenschaften
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-15-10-11-19-23(31)20(22(30)16-6-5-7-17(25)12-16)13-28(24(19)26-15)14-21(29)27-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICDIDVGWIKWSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2373799.png)


![2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2373803.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2373807.png)

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2373810.png)




